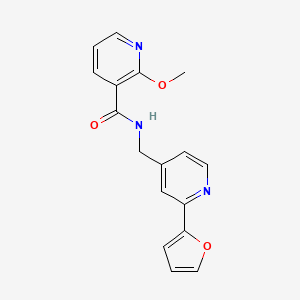

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxynicotinamide

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxynicotinamide is a heteroaromatic compound featuring a pyridine core substituted with a furan-2-yl group at position 2 and a methyl-linked 2-methoxynicotinamide moiety at position 2. The 2-methoxy group on the nicotinamide ring likely influences electronic properties, such as electron-donating effects, which may enhance solubility or modulate binding interactions in biological systems.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-methoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-22-17-13(4-2-7-19-17)16(21)20-11-12-6-8-18-14(10-12)15-5-3-9-23-15/h2-10H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVNNNIFLFLRQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxynicotinamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan-2-yl pyridine intermediate: This step involves the reaction of 2-furancarboxaldehyde with 4-pyridylmethylamine under acidic conditions to form the intermediate.

Coupling with 2-methoxynicotinic acid: The intermediate is then coupled with 2-methoxynicotinic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxynicotinamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methoxy group on the nicotinamide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxynicotinamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxynicotinamide involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nicotinamide Analogues

Key Observations :

- Substituent Position : The 2-methoxy group in the target compound vs. 5-methoxy in analogs may alter electronic distribution, affecting binding affinity or metabolic stability.

Amide-Based Heterocycles: Indolinone and Acetamide Derivatives

Compounds with amide linkages and heteroaromatic systems (e.g., ) provide insights into functional group effects:

Table 2: Comparison with Amide-Linked Heterocycles

Key Observations :

- Core Diversity: The target compound’s nicotinamide core differs from indolinone-based acetamides (), which may prioritize different biological targets (e.g., kinases vs. proteases).

- Functional Groups : The 2-methoxy group in the target compound vs. mercapto () or fluoro () substituents highlights trade-offs between electron donation (methoxy) and reactivity (mercapto).

Ranitidine-Related Compounds: Furan and Nitroacetamide Systems

Ranitidine derivatives () share furan and amide motifs but differ in backbone structure:

Table 3: Comparison with Ranitidine Analogues

Key Observations :

- Backbone Differences : The target compound’s pyridine-nicotinamide system contrasts with ranitidine’s nitroacetamide and sulphanyl-ethyl chains, suggesting divergent metabolic pathways.

- Functional Group Impact : The absence of nitro or sulphanyl groups in the target compound may reduce redox sensitivity compared to ranitidine analogs.

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxynicotinamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a furan ring, a pyridine moiety, and a nicotinamide structure, which contribute to its pharmacological profile.

Research indicates that compounds similar to this compound may act as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide. Inhibition of this enzyme can lead to increased levels of nicotinamide and potentially enhance cognitive functions and neuroprotection.

1. Enzyme Inhibition

Several studies have focused on the inhibitory effects of related compounds on NNMT. For instance, a recent study reported that certain derivatives demonstrated significant inhibition with IC50 values ranging from 1.97 μM to 21.75 μM against human NNMT in cell-based assays . This suggests that this compound could exhibit similar properties.

2. Neuroprotective Effects

Compounds with structural similarities have shown promising neuroprotective effects. In particular, derivatives that inhibit monoamine oxidase B (MAO-B) have been linked to improved synaptic transmission and cognitive enhancement in animal models . The potential for this compound to affect synaptic plasticity could position it as a candidate for treating neurodegenerative diseases.

Case Study 1: NNMT Inhibition

A study evaluated various NNMT inhibitors, including those structurally related to this compound. The findings highlighted that compounds with electron-withdrawing groups at specific positions exhibited higher inhibitory activity . This reinforces the importance of molecular structure in determining biological activity.

Case Study 2: Cognitive Enhancement

Another investigation assessed the cognitive-enhancing properties of MAO-B inhibitors. One compound improved long-term potentiation (LTP) in the hippocampus without inducing hyperexcitability, suggesting a safe profile for cognitive enhancement . While this study did not directly involve this compound, it provides insights into the potential therapeutic applications of similar compounds.

Research Findings Summary Table

| Study | Compound | IC50 (μM) | Biological Activity | Notes |

|---|---|---|---|---|

| Study 1 | NNMT Inhibitor | 1.97 - 21.75 | NNMT inhibition | Significant activity against hNNMT |

| Study 2 | MAO-B Inhibitor | - | Cognitive enhancement | Improved LTP without hyperexcitability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.